2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol
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Overview
Description
2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol is an organic compound with the molecular formula C14H24O It is a derivative of butenol and features a cyclopentene ring with multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol typically involves the reaction of cyclopentene derivatives with butenol precursors under controlled conditions. One common method includes the use of cyclopentene, which undergoes a series of reactions including alkylation and hydroxylation to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)
- 3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol
- trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol
Uniqueness
2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
185068-69-3 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C13H22O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h5-6,12,14H,7-9H2,1-4H3/t12-/m1/s1 |
InChI Key |
MTVBNJVZZAQKRV-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC[C@H](C1(C)C)CC=C(C)CO |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=C(C)CO |
Origin of Product |
United States |
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